2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)-4-quinolinecarboxamide
Overview
Description
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling of the Rings: The pyrazole and quinoline rings are then coupled through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile attacking the electrophilic carbon of the quinoline ring.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where the furan ring is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Final Coupling and Amidation: The final step involves the coupling of the furan ring with the quinolinecarboxamide moiety through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)-4-quinolinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.
Modulating Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)-4-quinolinecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-pyridylmethyl)-4-quinolinecarboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)-4-quinolinecarboxamide lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-25-13-18(14(2)24-25)20-11-17(16-8-4-5-9-19(16)23-20)21(26)22-12-15-7-6-10-27-15/h4-11,13H,3,12H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGANCQKBQGQMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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